molecular formula C9H5BrF3N B1272963 2-Bromo-4-(trifluoromethyl)phenylacetonitrile CAS No. 474024-36-7

2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Cat. No. B1272963
M. Wt: 264.04 g/mol
InChI Key: RYUZTTSDBHOIAF-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This structure makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of related trifluoromethylated phenylacetonitriles has been explored in the literature. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . This method provides a pathway to synthesize compounds with similar structural motifs to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids indicates the potential for halogenation reactions to be used in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile has been determined through crystallography. For example, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, which shares the bromo and trifluoromethyl substituents, was found to crystallize in the orthorhombic space group with significant intermolecular interactions . These findings can provide insights into the molecular geometry and potential stacking interactions of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been extensively studied. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile suggests that brominated phenyl compounds can participate in electron transfer mechanisms . Moreover, the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which resulted in the formation of a trimeric compound, highlights the potential for unusual reactivity patterns in compounds with similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile can be inferred from studies on related compounds. For example, the use of trifluoromethanesulfonic acid in acetonitrile for Friedel-Crafts alkylations indicates that the acetonitrile solvent can facilitate reactions involving trifluoromethylated compounds . Additionally, the electrogenerated base-promoted synthesis of nanoparticles suggests that compounds with trifluoromethyl groups can be involved in the formation of novel materials with unique properties .

Scientific Research Applications

Chemical Reactivity and Characterization

  • The compound shows unusual reactivity, leading to the formation of a trimeric compound with the loss of three fluorine atoms, as investigated by Stazi et al. (2010) (Stazi et al., 2010).

Electrochemical Properties

  • Research by Shainyan and Danilevich (2006) explores the electrochemical fluorination of various aromatic compounds, including transformations relevant to phenylacetonitrile and derivatives (Shainyan & Danilevich, 2006).

Reaction Mechanisms

  • Boeini and Mobin (2011) reported the unexpected formation of 3,5-diaryl-1,2,4-thiadiazoles from the reaction of 2-bromo-2-phenylacetonitrile derivatives, showcasing the compound's versatile reactivity (Boeini & Mobin, 2011).

Application in Derivatization for Analysis

  • Ingalls et al. (1984) describe the use of a related compound, 4'-bromophenacyl triflate, in preparing carboxylic acid derivatives for chromatography, highlighting a potential application in analytical chemistry (Ingalls et al., 1984).

Insecticidal and Acaricidal Activities

  • Liu et al. (2012) synthesized 2-arylpyrrole derivatives, including compounds structurally related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, and evaluated their insecticidal and acaricidal activities (Liu et al., 2012).

Phase-Transfer Catalysis

  • Thompson and Reeves (1983) investigated phase-transfer catalysis involving phenylacetonitrile, an approach that might be applicable to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Thompson & Reeves, 1983).

Steric Pressure Studies

  • Schlosser et al. (2006) studied the trifluoromethyl group's role in transmitting steric pressure in various chemical reactions, which could inform the understanding of reactions involving 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Schlosser et al., 2006).

Safety And Hazards

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUZTTSDBHOIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380930
Record name 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)phenylacetonitrile

CAS RN

474024-36-7
Record name 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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